2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and an ethan-1-ol group
Mechanism of Action
Target of Action
The primary targets of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol are muscarinic receptors . These receptors are a type of G protein-coupled receptor that is involved in various physiological functions, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Pharmacokinetics
The compound’s effects on cardiovascular function were evaluated after it was administered by intravenous and intracerebroventricular routes . This suggests that the compound can be absorbed and distributed in the body to exert its effects.
Result of Action
The administration of this compound results in sympathoinhibition, hypotension, and antihypertensive effects . These effects are likely due to the compound’s interaction with muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of pharmacological antagonists can attenuate the cardiovascular effects of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-methylbenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include:
Temperature: 30-35°C
Solvent: Water or an organic solvent like chloroform or methanol
Catalyst: None required, but sometimes a base like sodium hydroxide is used to neutralize the reaction mixture
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Dissolving piperazine in water and cooling the solution to 15-20°C.
- Introducing 3-methylbenzyl chloride and allowing the reaction to proceed.
- Adding ethylene oxide and maintaining the temperature at 30-35°C.
- Filtering and purifying the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Methylbenzenesulfonyl)piperazin-1-yl)ethan-1-ol
- 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethan-1-ol
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
Uniqueness
2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with muscarinic receptors and nitric oxide synthase sets it apart from other piperazine derivatives .
Properties
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIXKIMMGZPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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